2,2,4,4-Tetrachloro-3-butenal

Description

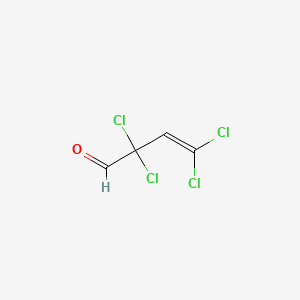

2,2,4,4-Tetrachloro-3-butenal (CAS 59863-75-1) is a chlorinated aliphatic aldehyde with the molecular formula C₄H₂Cl₄O and a molecular weight of 207.861 g/mol. Its structure features two chlorine atoms at the 2- and 4-positions of the butenal backbone, contributing to its high electrophilicity and reactivity. The compound’s LogP value of 3.01 indicates moderate hydrophobicity, suggesting preferential partitioning into organic phases . Analytically, it is separable via reverse-phase HPLC using a Newcrom R1 column under conditions involving acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative separations and pharmacokinetic studies .

Properties

CAS No. |

59863-75-1 |

|---|---|

Molecular Formula |

C4H2Cl4O |

Molecular Weight |

207.9 g/mol |

IUPAC Name |

2,2,4,4-tetrachlorobut-3-enal |

InChI |

InChI=1S/C4H2Cl4O/c5-3(6)1-4(7,8)2-9/h1-2H |

InChI Key |

FGVHWPSXFYOXKX-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)C(C=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(3)

- Structure: A cyclotriphosphazene derivative with tetrachloro groups and a pyrazole-phenoxy substituent.

- Synthesis: Reacts with the dianion of 2-(1H-pyrazol-3-yl)phenol under nucleophilic conditions .

- Key Differences :

2,2,4,4-Tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one (2c)

- Structure : A spirocyclic ketone with a bicyclic framework and tetrachloro substitution.

- Physical Properties : Melting point 103–104°C , synthesized via [4+3] cycloaddition using hexachloroacetone as a precursor .

- Key Differences :

Chlorinated Biphenyls and Environmental Analogs

3,3′,4,4′-Tetrachlorobiphenyl

Tetrachlorobutadiene (58334-79-5)

- Structure : A chlorinated diene with conjugated double bonds.

- Applications : Used in industrial synthesis; detected in environmental matrices via gas chromatography .

- Key Differences :

Functional Group Variants

1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril (Iodogen)

- Structure : A chlorinated glycoluril derivative used for iodination of proteins.

- Applications : Superior to chloramine-T for surface-specific iodination in biochemical studies .

- Key Differences: Heterocyclic urea core enables non-oxidative iodination, contrasting with the aldehyde’s role in nucleophilic addition reactions. Higher molecular complexity due to diphenyl substituents .

2,3,5,6-Tetrachlorophenol (935-95-5)

- Structure: A phenolic compound with four chlorine substituents.

- Applications : Detected in hazardous waste via TCLP (Toxicity Characteristic Leaching Procedure) analysis .

- Key Differences: Phenolic hydroxyl group increases acidity (pKa ~5–6) compared to the neutral aldehyde. Environmental toxicity driven by dioxin-like activity, unlike this compound’s analytical applications .

Organometallic and Heterocyclic Derivatives

2,2,4,4-Tetrachloro-1,3-bis(trimethylsilyl)-2,4-digermacyclobutane

- Structure : A germanium-containing cyclobutane with chlorides and silyl groups.

- Key Differences :

Research Findings and Trends

- Reactivity : The aldehyde group in this compound enables nucleophilic additions, contrasting with the ketone-dominated reactivity of spirocyclic analogues .

- Analytical Utility : Its compatibility with Newcrom R1 HPLC columns underscores its role in modern analytical workflows, whereas iodinated analogs like Iodogen prioritize biochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.